molecular formula C5H2N2O2S2 B488374 Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid CAS No. 192878-30-1

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid

Cat. No.: B488374
CAS No.: 192878-30-1
M. Wt: 186.2g/mol
InChI Key: FDZNFTUGBZLIHN-UHFFFAOYSA-N
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Description

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by a fused ring system consisting of a thiophene ring and a thiadiazole ring, which imparts distinct electronic and reactive characteristics.

Scientific Research Applications

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid has a wide range of applications in scientific research:

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-d][1,2,3]thiadiazole derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

thieno[2,3-d]thiadiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S2/c8-5(9)2-1-10-4-3(2)11-7-6-4/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZNFTUGBZLIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=NS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 2
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 3
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 4
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 6
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Customer
Q & A

Q1: What is significant about the synthesis of Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid derivatives?

A1: Researchers have developed a short and efficient synthesis route for these compounds, starting with readily available and cost-effective materials: methylenebutanedioic acid and thioacetic acid [, ]. This optimized method utilizes the Hurd–Mori reaction as a key step, enabling the large-scale production of these potentially valuable plant activators in just a few steps with a high overall yield [, ].

Q2: Can the structure of this compound derivatives be further modified?

A2: Yes, the research highlights the possibility of introducing substituents at the 5-position of the this compound core structure []. This modification is achieved through directed ortho-lithiation, which expands the potential structural diversity and, consequently, the range of biological activities these compounds might exhibit [].

Q3: What are the future directions for research on this compound derivatives?

A3: While the presented research focuses on the efficient synthesis of these compounds and their potential as plant activators, further investigations are needed to explore their exact mechanisms of action in plants [, ]. Additionally, examining the structure-activity relationship by creating a library of diverse derivatives could unveil compounds with enhanced potency and selectivity as plant activators or even other biological applications [].

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